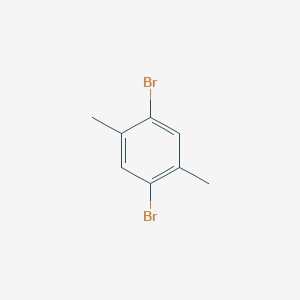

1,4-Dibromo-2,5-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106321. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENIALCDPFDFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061467 | |

| Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-24-4 | |

| Record name | 2,5-Dibromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibromo-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,4-Dibromo-2,5-dimethylbenzene, a key aromatic building block in organic synthesis. It details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications as a chemical intermediate.

Compound Identification and Properties

This compound, also known as 2,5-Dibromo-p-xylene, is a disubstituted aromatic compound. Its unique structure makes it a valuable precursor in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1074-24-4[1] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2,5-Dibromo-p-xylene, 2,5-Dibromo-1,4-dimethylbenzene[1] |

| Molecular Formula | C₈H₈Br₂[1][2] |

| Linear Formula | (CH₃)₂C₆H₂Br₂ |

| InChI Key | QENIALCDPFDFHX-UHFFFAOYSA-N[2] |

| SMILES String | Cc1cc(Br)c(C)cc1Br |

| EC Number | 214-038-2[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 263.96 g/mol [2] |

| Physical Form | Solid, white needle-like crystals[3] |

| Melting Point | 72-74 °C (lit.)[3] |

| Boiling Point | 261 °C (lit.)[3] |

| Solubility | Soluble in toluene, hot ethanol (B145695), and hot methanol. Insoluble in water.[3] |

| Purity | Commercially available with ≥98% purity |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound from p-Xylene (B151628)

This protocol describes the direct bromination of p-xylene to yield the target compound.[3]

Materials:

-

p-Xylene (16.96 g, 0.16 mol)

-

Dichloromethane (B109758) (50 mL)

-

Iodine (0.1 g, 0.8 mmol)

-

25% aqueous KOH solution

-

Anhydrous CaCl₂

-

Ethanol

Equipment:

-

150 mL two-necked round-bottomed flask

-

Air condenser

-

Constant pressure dropping funnel

-

Separatory funnel

-

Standard glassware for filtration and recrystallization

Procedure:

-

Add dichloromethane (50 mL) to a 150 mL two-necked round-bottomed flask.

-

Accurately weigh and add p-xylene (16.96 g) to the flask.

-

Add iodine (0.1 g) to the mixture.

-

Fit an air condenser to one neck of the flask and a constant pressure dropping funnel to the other.

-

The reaction is allowed to proceed for 18 hours.

-

Upon completion, add 40 mL of 25% aqueous KOH solution and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the lower organic phase and wash it twice with 50 mL portions of deionized water.

-

Dry the organic phase with anhydrous CaCl₂, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting residue twice from ethanol (300 mL each time) to yield white, needle-like crystals of this compound. A yield of 96.5% has been reported for this procedure.[3]

Caption: Workflow for the synthesis of this compound.

Suzuki Coupling Reaction Using this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general procedure for a Suzuki coupling to form a 2,5-dithienyl-p-xylene derivative, based on similar reactions.[4]

Materials:

-

This compound (0.49 mmol)

-

2-Thiopheneboronic ester (1.0 mmol, 2.1 equiv)

-

Tetrahydrofuran (THF, 16 mL)

-

Water (4 mL)

-

Sodium bicarbonate (NaHCO₃, 4 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol % Pd)

-

Ligand (e.g., L2 as specified in the source, 3 mol %)

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add this compound (0.13 g, 0.49 mmol), 2-thiopheneboronic ester (0.21 g, 1.0 mmol), NaHCO₃ (0.35 g, 4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mg), and the ligand (12 mg).[4]

-

Add THF (16 mL) and water (4 mL) to the vessel.

-

Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC).

-

After cooling to room temperature, perform an aqueous workup. Add diethyl ether, separate the organic layer, and dry it over Na₂SO₄.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product. An 83% yield has been reported for a similar transformation.[4]

Applications in Synthesis

This compound serves primarily as a rigid difunctional building block. The two bromine atoms can be substituted through various cross-coupling reactions, allowing for the construction of linear, conjugated systems. It has been used in the preparation of molecules like 4,4″-diformyl-2′,5′-dimethyl-1,1′:4′,1″-terphenyl and 1,4-diformyl-2,5-dimethylbenzene. Its derivatives are explored in materials science for applications in organic electronics and as components of macrocycles.

Caption: Role as a precursor in various cross-coupling reactions.

Safety and Handling

This compound is classified as a warning-level hazard.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).

-

Precautionary Statements: P261 (Avoid breathing dust), P273 (Avoid release to the environment), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (e.g., type N95).

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified under storage class 11 (Combustible Solids).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromo-2,5-dimethylbenzene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Identity and Structure

This compound, also known as 2,5-dibromo-p-xylene, is a disubstituted aromatic compound. Its chemical structure consists of a benzene (B151609) ring with two bromine atoms and two methyl groups attached at positions 1, 4, 2, and 5, respectively.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,5-Dibromo-p-xylene |

| CAS Number | 1074-24-4[1] |

| Molecular Formula | C₈H₈Br₂[1] |

| Molecular Weight | 263.96 g/mol [1][2] |

| InChI Key | QENIALCDPFDFHX-UHFFFAOYSA-N[1] |

| SMILES | Cc1cc(Br)c(C)cc1Br[1] |

Physicochemical Properties

The physical state of this compound is a solid at room temperature.[1] It is characterized by the following physicochemical properties:

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 72-74 °C[1] |

| Boiling Point | 261 °C[1] |

| Appearance | White to slightly yellow shiny crystalline powder[3] |

| Solubility | Soluble in toluene, hot ethanol, and hot methanol. Insoluble in water. |

| Dipole Moment | 0.00 D[4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data References

| Spectroscopic Technique | Availability |

| ¹H NMR | Available[5][6][7] |

| ¹³C NMR | Available[7] |

| Mass Spectrometry (MS) | Available[7] |

| Infrared (IR) Spectroscopy | Available[7] |

| Raman Spectroscopy | Available[7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

4.1. Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

-

4.2. Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point is determined at atmospheric pressure using a suitable apparatus for high-boiling point solids.

-

Apparatus : Thiele tube or other boiling point apparatus, thermometer, small test tube, capillary tube.

-

Procedure :

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath (e.g., Thiele tube with mineral oil).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

4.3. Solubility Assessment

A qualitative assessment of solubility in various solvents is a key characteristic.

-

Apparatus : Test tubes, spatula, solvent dispensers.

-

Procedure :

-

Approximately 10-20 mg of the solid is placed into a test tube.

-

About 1 mL of the solvent (e.g., water, ethanol, toluene) is added.

-

The mixture is agitated or vortexed to observe if the solid dissolves.

-

Observations are made at room temperature and, if necessary, upon gentle heating. The results are recorded as soluble, partially soluble, or insoluble.

-

4.4. Spectroscopic Analysis Sample Preparation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The sample is then placed in the NMR spectrometer for analysis.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

KBr Pellet Method : A few milligrams of the solid are ground with anhydrous potassium bromide (KBr) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method : A small amount of the solid is placed directly onto the ATR crystal of the FTIR spectrometer.

-

-

Mass Spectrometry (MS) :

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after being dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI). The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks).

-

Visualizations

5.1. Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from p-xylene.

Caption: Workflow for the synthesis and purification of this compound.

5.2. Analytical Characterization Workflow

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound(1074-24-4) 1H NMR spectrum [chemicalbook.com]

- 7. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dibromo-2,5-dimethylbenzene from p-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dibromo-2,5-dimethylbenzene, a key intermediate in the pharmaceutical and agrochemical industries, starting from p-xylene (B151628).[1] The document details the underlying electrophilic aromatic substitution mechanism, outlines various experimental protocols, and presents a comparative analysis of reaction conditions and their impact on product yield and purity.

Core Synthesis Reaction

The synthesis of this compound from p-xylene is achieved through a sequential electrophilic aromatic bromination. The methyl groups on the p-xylene ring are ortho- and para-directing activators. The first bromination step yields 2-bromo-p-xylene.[1] The second bromination step can lead to three possible isomers: 2,3-dibromo-p-xylene, 2,5-dibromo-p-xylene, and 2,6-dibromo-p-xylene.[1] However, the desired 2,5-dibromo-p-xylene is the predominant product due to its greater stability, which arises from the symmetrical positioning of the bromine atoms, minimizing steric hindrance and electronic strain.[1]

A Lewis acid catalyst, such as a hydrated iron-containing catalyst, is typically employed to polarize the bromine molecule, generating a stronger electrophile for the aromatic ring substitution.[1][2]

Experimental Protocols and Quantitative Data

Several methodologies for the synthesis of this compound have been reported, with variations in catalysts, solvents, temperature, and reactant ratios. This section provides detailed experimental protocols and summarizes the quantitative outcomes in tabular format for easy comparison.

Protocol 1: Bromination using Hydrated Ferric Chloride Catalyst

This protocol highlights the selective bromination of p-xylene using a hydrated iron-containing catalyst to achieve high yields of substantially pure 2,5-dibromo-p-xylene.[2]

Experimental Procedure:

-

To a stirred reaction vessel, add p-xylene, anhydrous ferric chloride, and deionized water to form the hydrated ferric chloride catalyst in situ.[2]

-

Cool the mixture to an initial temperature of 10°-15°C.[2]

-

Slowly add bromine to the stirred mixture. After the initial addition (approximately 15% of the total bromine), lower the temperature to 0°-5°C for the remainder of the addition.[2]

-

After the complete addition of bromine, continue stirring for one hour at 0°-5°C, and then allow the reaction to proceed at ambient temperature until the evolution of hydrogen bromide gas ceases.[2]

-

The resulting product can be washed with an aqueous sodium hydroxide (B78521) solution and/or water.[2]

-

The monobromo-p-xylene byproduct can be removed by stripping.[2]

Quantitative Data Summary:

| Reactants | Molar Ratio (p-xylene:Bromine) | Catalyst | Temperature (°C) | Reaction Time | Yield of 2,5-dibromo-p-xylene | Purity |

| p-xylene, Bromine | 1 : 1.3 | Hydrated Ferric Chloride | 0-15 | Not Specified | High | Substantially Pure[2] |

Protocol 2: Bromination using Iron Filings and Iodine

This classic method employs iron filings and a crystal of iodine as catalysts for the bromination of xylene.[3]

Experimental Procedure:

-

In a three-necked flask equipped with a dropping funnel, stirrer, and condenser, place o-xylene, clean iron filings, and a crystal of iodine.[3]

-

Cool the mixture in an ice-salt bath to maintain an internal temperature of 0° to -5°C.[3]

-

Add bromine dropwise over a period of 3 hours while maintaining the temperature.[3]

-

After the addition is complete, allow the reaction mixture to stand overnight.[3]

-

Pour the mixture into water and wash successively with water, 3% sodium hydroxide solution, and again with water.[3]

-

The product is then purified by steam distillation, followed by drying over calcium chloride and distillation under reduced pressure.[3]

Quantitative Data Summary:

| Reactants | Molar Ratio (o-xylene:Bromine) | Catalyst | Temperature (°C) | Reaction Time | Yield of 4-bromo-o-xylene | Purity |

| o-xylene, Bromine | 1.14 : 1 | Iron filings, Iodine | 0 to -5 | 3 hours + overnight | 94-97% | High[3] |

Note: This protocol is for the synthesis of 4-bromo-o-xylene, a related compound, but the principles are applicable to the dibromination of p-xylene.

Protocol 3: Bromination with Bromine and Nitric Acid

This method utilizes a mixture of bromine and nitric acid for the bromination of p-xylene.[4]

Experimental Procedure:

-

To p-xylene, add bromine and fuming nitric acid.[4]

-

Allow the reaction to proceed, and after the initial reaction subsides, warm the mixture on a water bath for approximately two hours.[4]

-

The resulting heavy oil is washed, dried, and distilled.[4]

-

The distillate is collected in two fractions, with the second fraction (245-260°C) containing the dibromo-p-xylene.[4]

-

The dibromo-p-xylene fraction is purified by freezing in an ice-salt mixture, and the crystals are pressed to remove impurities.[4]

Quantitative Data Summary:

| Reactants | Reagents | Temperature | Reaction Time | Product | Melting Point |

| p-xylene | Bromine, Fuming Nitric Acid | Water bath | ~2 hours | 2,5(s)dibromo-p-xylene | 75°C[4] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow of the synthesis process and the underlying chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

References

spectral data for 1,4-Dibromo-2,5-dimethylbenzene (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectral Data of 1,4-Dibromo-2,5-dimethylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | s | 2H | Ar-H |

| 2.34 | s | 6H | -CH ₃ |

Source: ChemicalBook[1], PubChem[2]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 135.5 | C -Br |

| 133.8 | C -CH₃ |

| 129.5 | Ar-C H |

| 22.3 | -C H₃ |

Source: ChemicalBook[3], PubChem[2]

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (aromatic) |

| 1470 | Medium | C=C stretch (aromatic) |

| 1030 | Strong | C-Br stretch |

| 870 | Strong | C-H bend (aromatic) |

Source: ChemicalBook[4], PubChem[2]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 264 | 100 | [M]⁺ (Molecular Ion) |

| 262 | ~98 | [M]⁺ (Isotope Peak) |

| 266 | ~49 | [M]⁺ (Isotope Peak) |

| 183 | High | [M-Br]⁺ |

| 185 | High | [M-Br]⁺ (Isotope Peak) |

| 104 | Medium | [M-2Br]⁺ |

Source: PubChem[2], NIST Chemistry WebBook[5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution into a standard 5 mm NMR tube.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9] A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Solid Sample - KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

-

Ensure the mixture is homogenous and has a fine, consistent texture.

-

-

Pellet Formation:

-

Transfer the KBr mixture into a pellet press.

-

Apply high pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Alternative Methodology (Thin Film from Solution):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[11]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[11]

-

Mount the salt plate in the spectrometer and acquire the spectrum as described above.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.[12]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

-

Data Representation:

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[13] The most intense peak is designated as the base peak and is assigned a relative abundance of 100%.

-

Visualizations

Workflow for Spectral Data Acquisition

Caption: Workflow for acquiring NMR, IR, and Mass Spectral data.

Signaling Pathway of Mass Spectrometry Fragmentation

Caption: Fragmentation pathway of this compound in EI-MS.

References

- 1. This compound(1074-24-4) 1H NMR spectrum [chemicalbook.com]

- 2. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1074-24-4) 13C NMR [m.chemicalbook.com]

- 4. This compound(1074-24-4) IR Spectrum [chemicalbook.com]

- 5. Benzene, 1,4-dibromo-2,5-dimethyl- [webbook.nist.gov]

- 6. Benzene, 1,4-dibromo-2,5-dimethyl- [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

solubility of 1,4-Dibromo-2,5-dimethylbenzene in common organic solvents

An In-depth Technical Guide on the Solubility of 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document consolidates known qualitative information, discusses expected solubility based on molecular structure, and provides detailed experimental protocols for determining solubility in a laboratory setting.

Introduction and Molecular Structure

This compound, also known as 2,5-Dibromo-p-xylene, is a substituted aromatic compound with the chemical formula C₈H₈Br₂.[1][2][3] Its structure consists of a central benzene (B151609) ring with two bromine atoms and two methyl groups attached at the 1, 4, 2, and 5 positions, respectively. This substitution pattern results in a relatively nonpolar molecule. The principle of "like dissolves like" is central to understanding its solubility.[4][5][6] This principle states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Given its structure, this compound is expected to be hydrophobic and more soluble in organic solvents than in water.

Known and Expected Solubility Profile

Direct quantitative data on the solubility of this compound is limited. However, qualitative assessments and the behavior of structurally similar compounds, such as dibromobenzene isomers, provide a strong indication of its solubility profile.[7][8]

Published Qualitative Data

Literature and chemical databases indicate the following qualitative solubility properties for this compound:

Expected Solubility in Common Organic Solvents

Based on its nonpolar character and the known solubility of related dibromobenzenes, the expected solubility in various classes of common organic solvents is summarized below. Dibromobenzene isomers are generally soluble in solvents like ethanol, ether, and benzene.[7][11] 1,4-dibromobenzene (B42075) is noted to be soluble in hot ethanol, acetone, ether, and hot benzene.[12]

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar nature of the solute matches the nonpolar character of the solvent, facilitating strong van der Waals interactions.[13] |

| Polar Aprotic | Acetone, Diethyl Ether, Chloroform | Moderate to High | These solvents have dipoles that can interact with the slight polarity induced by the bromine atoms, but they are not polar enough to repel the nonpolar aromatic structure. Dibromobenzenes show good solubility in these solvents.[7][11] |

| Polar Protic | Ethanol, Methanol | Low to Moderate (Increases with heat) | The polarity and hydrogen-bonding capability of these solvents are less compatible with the nonpolar solute. Solubility is known to be higher in hot alcohol.[9][10] |

| Highly Polar | Water | Insoluble | The significant difference in polarity and the inability of the solute to form hydrogen bonds with water lead to very poor solubility.[7][8][13] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard laboratory protocols can be employed. These methods are widely used for determining the solubility of solid organic compounds.[4][14][15]

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To quickly determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, toluene, acetone)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[14]

-

Add the selected solvent dropwise, starting with 0.25 mL.

-

After each addition, shake the test tube vigorously for 10-20 seconds.[5] A vortex mixer can be used for more consistent agitation.

-

Continue adding the solvent in 0.25 mL portions up to a total volume of approximately 3 mL.

-

Observe the mixture after each addition. The compound is considered soluble if the solid completely dissolves to form a clear solution. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if the solid does not appear to dissolve at all.

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[4]

Objective: To obtain a quantitative measurement of the solubility of this compound (e.g., in mg/mL or mol/L).

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with sealed caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that equilibrium is reached.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[4]

-

After agitation, allow the mixture to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original solubility by accounting for the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility of an unknown or poorly characterized compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound 98 1074-24-4 [sigmaaldrich.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 1074-24-4 [chemicalbook.com]

- 10. 2,5-二溴-1,4-二甲基苯 | 1074-24-4 [m.chemicalbook.com]

- 11. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 12. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Crystal Structure of 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4-Dibromo-2,5-dimethylbenzene. Due to the inaccessibility of the primary crystallographic data file (CCDC 264182) through publicly available search methods, this report furnishes available structural information, outlines a generalized experimental protocol for its synthesis and crystallization based on established methods for analogous compounds, and presents visualizations to illustrate the molecular structure and logical workflows.

Introduction

This compound, a halogenated aromatic hydrocarbon, serves as a valuable building block in organic synthesis and materials science. Its rigid, planar structure and the presence of reactive bromine atoms make it a versatile precursor for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. Understanding its solid-state structure is crucial for predicting its reactivity, solubility, and material properties.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction and the corresponding data is deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 264182.[1] While the detailed crystallographic information file (CIF) containing precise bond lengths, angles, and unit cell parameters is not publicly accessible, the molecular structure consists of a central benzene (B151609) ring substituted with two bromine atoms and two methyl groups at the 1, 4, and 2, 5 positions, respectively.

Table 1: Crystallographic Data Summary for this compound

| Parameter | Value |

| CCDC Deposition Number | 264182 |

| Chemical Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Volume | Data not publicly available |

| Z | Data not publicly available |

| Density (calculated) | Data not publicly available |

| R-factor | Data not publicly available |

Note: The detailed quantitative crystallographic data is not available in the public domain through standard search methods.

Experimental Protocols

The following protocols describe the synthesis and crystallization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis involves the bromination of p-xylene (B151628).

Materials:

-

p-Xylene

-

Bromine

-

Iron powder (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Sodium hydroxide (B78521) solution (2N)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve p-xylene in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of iron powder to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

-

Quench the reaction by washing the organic layer with 2N sodium hydroxide solution, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Recrystallize the crude product from hot ethanol to yield white crystals of this compound.

Single Crystal Growth for X-ray Diffraction

Slow evaporation is a common and effective method for growing high-quality single crystals.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof)

-

Small, clean vial or beaker

-

Parafilm or a loosely fitting cap

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

-

Once suitable crystals have formed, carefully harvest them from the mother liquor.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

Caption: General workflow for synthesis and crystal growth.

References

An In-Depth Technical Guide to the Safe Handling of 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Dibromo-2,5-dimethylbenzene, a halogenated aromatic compound utilized in various chemical syntheses. Adherence to the protocols outlined herein is crucial for ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| CAS Number | 1074-24-4 | [2] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Melting Point | 72-74 °C | |

| Boiling Point | 261 °C | |

| Solubility | Soluble in toluene, hot ethanol (B145695), and hot methanol. Insoluble in water. | [4] |

| Synonyms | 2,5-Dibromo-p-xylene, Benzene, 1,4-dibromo-2,5-dimethyl- | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

| Hazard Class | Category | Hazard Statement | References |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [2] |

Signal Word: Warning

Hazard Pictograms:

No specific information on signaling pathways or detailed toxicological mechanisms for this compound was found in the publicly available literature.

Exposure Controls and Personal Protection

To minimize exposure risks, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation should be used to control the emission of dust at the source.

Personal Protective Equipment

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Thicker gloves (10-20 mil) may offer better resistance.[6] Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment.

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Avoid the formation and inhalation of dust.[5] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Weighing and Transferring the Solid Compound

This protocol outlines the safe procedure for weighing and transferring solid this compound.

Dissolving the Compound

This protocol describes the safe method for dissolving solid this compound in a suitable solvent.

-

Preparation: Perform all operations within a chemical fume hood. Ensure all glassware is clean and dry. Don appropriate PPE.

-

Procedure:

-

Add the desired volume of a suitable solvent (e.g., toluene, ethanol, methanol) to a flask equipped with a magnetic stir bar.

-

Slowly add the pre-weighed this compound to the solvent while stirring.

-

If necessary, gently heat the mixture using a heating mantle to facilitate dissolution, particularly with ethanol and methanol.[4]

-

Continue stirring until the solid is completely dissolved.

-

-

Cleanup: Clean all glassware and the work area thoroughly. Dispose of any waste according to institutional and local regulations.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [8] |

Accidental Release Measures

-

Minor Spills:

-

Evacuate unnecessary personnel.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or vacuum up the spilled solid and place it in a sealed, labeled container for disposal.[5]

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Alert emergency services.

-

Only trained personnel with appropriate respiratory and skin protection should handle the cleanup.

-

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[9]

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and hydrogen bromide.[10]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Do not allow this chemical to enter the environment.[10] Consult with your institution's environmental health and safety office for specific guidance. The following diagram illustrates a general workflow for chemical waste disposal.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,5-二溴-1,4-二甲基苯 | 1074-24-4 [m.chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- | C8H6Br2Cl2 | CID 4052396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Sourcing High-Purity 1,4-Dibromo-2,5-dimethylbenzene for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical determinant of experimental success and product integrity. This guide provides an in-depth overview of commercial suppliers of high-purity 1,4-Dibromo-2,5-dimethylbenzene, a key building block in organic synthesis, and outlines a systematic approach to its sourcing and quality verification.

Commercial Supplier Landscape

The market for this compound is served by several reputable chemical suppliers who specialize in reagents for research and pharmaceutical applications. The primary differentiator among these suppliers often lies in the guaranteed purity, the level of analytical documentation provided, and their quality management systems. Below is a comparative summary of offerings from leading vendors.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Available Documentation |

| Sigma-Aldrich (Merck) | 116157 | ≥98% | Gas Chromatography (GC) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| Thermo Scientific (Acros Organics) | 279011000 | 98+% | Not specified | CoA, SDS |

| Tokyo Chemical Industry (TCI) | D1841 | >98.0% | Gas Chromatography (GC) | CoA, SDS, Analytical Charts |

| Alfa Aesar | A14588 | 98% | Not specified | CoA, SDS |

Strategic Supplier Selection Workflow

Choosing a supplier for a critical reagent like this compound requires a structured approach that balances cost, quality, and reliability. Researchers and procurement managers should consider a multi-step evaluation process to mitigate risks associated with reagent inconsistency.[1][2]

Experimental Protocol: Purity Verification by Gas Chromatography (GC)

It is prudent for research organizations to have an in-house method for verifying the purity of critical reagents upon receipt. Gas chromatography is a common and effective method for assessing the purity of volatile compounds like this compound. The following is a representative protocol.

Objective: To determine the purity of a commercial sample of this compound by assessing the area percentage of the main component peak.

1. Materials and Equipment:

-

Sample: this compound

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade or higher

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID)

-

GC Column: DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Vials: 2 mL autosampler vials with caps

-

Micropipettes and tips

-

Analytical balance

2. Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve the sample in dichloromethane and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution into a 2 mL autosampler vial.

3. GC Instrument Parameters (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Detector: FID

-

Detector Temperature: 300 °C

4. Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percentage of the main this compound peak relative to the total area of all integrated peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

5. Acceptance Criteria:

-

The calculated purity should be ≥ 98.0%.

-

The chromatogram should be inspected for the presence of any significant impurity peaks.

Signaling Pathways and Applications in Drug Development

While this compound is a synthetic building block and not a bioactive molecule itself, its utility in drug development is significant. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the preparation of terphenyl derivatives, which are scaffolds of interest in medicinal chemistry. The workflow from a simple starting material to a potential drug candidate is a multi-step process involving chemical synthesis and biological screening.

By carefully selecting high-purity starting materials and implementing rigorous quality control, researchers can ensure the reliability and reproducibility of their synthetic efforts, which is the foundation of successful drug discovery and development.

References

electrophilic bromination of 1,4-dimethylbenzene mechanism

An In-depth Technical Guide to the Electrophilic Bromination of 1,4-Dimethylbenzene

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, providing a powerful method for functionalizing aromatic rings.[1][2] This class of reactions is pivotal in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3] The bromination of an aromatic substrate is a classic example of EAS, where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring.[4]

This guide focuses on the electrophilic bromination of 1,4-dimethylbenzene, commonly known as para-xylene (p-xylene). The presence of two methyl groups on the benzene (B151609) ring significantly influences the reaction's rate and regioselectivity compared to unsubstituted benzene.[5][6] The methyl groups are activating and ortho-, para-directing, making p-xylene (B151628) more reactive towards electrophiles.[5][7] Understanding the mechanism and experimental parameters of this reaction is crucial for controlling the synthesis of its brominated derivatives, which are valuable intermediates in various chemical industries.[7]

Core Reaction Mechanism

The electrophilic bromination of p-xylene proceeds via a well-established multi-step mechanism, characteristic of most electrophilic aromatic substitution reactions.[8][9][10] The overall process involves the generation of a potent electrophile, its subsequent attack by the electron-rich aromatic ring to form a stabilized carbocation intermediate, and finally, the restoration of aromaticity through deprotonation.

Step 1: Generation of the Electrophile

Molecular bromine (Br₂) by itself is not a sufficiently strong electrophile to react with the stable aromatic ring of p-xylene.[7][11] To enhance its electrophilicity, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.[12][13] The Lewis acid coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine species that behaves similarly to a bromonium ion (Br⁺).[11][13] This activation step is crucial for initiating the reaction.[1][10]

Step 2: Formation of the Sigma Complex (Arenium Ion)

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic bromine atom of the polarized Br₂-FeBr₃ complex.[8][14] This attack forms a new carbon-bromine sigma bond and breaks the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9][10]

The positive charge in the sigma complex is delocalized across the ring through resonance, with contributing structures placing the charge ortho and para to the position of bromine attachment. The activating nature of the two methyl groups helps to stabilize this carbocation intermediate, accelerating the reaction rate compared to benzene.[5][15]

Step 3: Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the FeBr₄⁻ complex formed in the initial step, abstracts a proton (H⁺) from the sp³-hybridized carbon atom where the bromine has attached.[8][13] The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final product, 2-bromo-1,4-dimethylbenzene.[9][10] The Lewis acid catalyst (FeBr₃) is regenerated in this step, allowing it to participate in further reaction cycles.[13]

Mechanism Visualization

The following diagram illustrates the complete mechanistic pathway for the electrophilic bromination of 1,4-dimethylbenzene.

Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination of p-xylene.

Regioselectivity

The directing effects of substituents on the benzene ring are critical in determining the position of electrophilic attack. The methyl group (-CH₃) is an activating substituent that directs incoming electrophiles to the ortho and para positions.[7] In 1,4-dimethylbenzene, the two methyl groups are para to each other. Therefore, the positions ortho to each methyl group (positions 2, 3, 5, and 6) are activated. Due to symmetry, these four positions are chemically equivalent. As a result, the electrophilic bromination of 1,4-dimethylbenzene yields a single major monobrominated product: 2-bromo-1,4-dimethylbenzene .[16] Further bromination can occur, typically at the other equivalent ortho position, to yield 2,5-dibromo-p-xylene.[7]

Experimental Protocols

The following is a generalized experimental protocol for the monobromination of p-xylene, synthesized from common laboratory procedures.

Materials:

-

1,4-dimethylbenzene (p-xylene)

-

Liquid bromine (Br₂) or an aqueous solution of hydrobromic acid

-

Lewis acid catalyst (e.g., anhydrous Ferric Chloride, FeCl₃, or Ferric Bromide, FeBr₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

5-10% aqueous sodium bisulfite solution

-

5% aqueous sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charging the Flask: Charge the flask with 1,4-dimethylbenzene and the chosen anhydrous solvent. Add a catalytic amount of the Lewis acid (e.g., FeCl₃).

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the reaction solvent, to the stirred mixture via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.[17][18]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for several more hours until the reaction is complete (monitored by TLC or GC).[17]

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water and a 10% aqueous sodium bisulfite solution to quench any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide solution, and finally with brine.[17][18]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-bromo-1,4-dimethylbenzene.[17]

Quantitative Data

The yield of brominated products is highly dependent on reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. The following table summarizes representative data on the bromination of xylenes (B1142099).

| Reactant | Brominating Agent/Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| p-Xylene | KBrO₃ / Br₂ | 30 | 2-Bromo-1,4-dimethylbenzene | 82.5 | [17] |

| m-Xylene | KBrO₃ / HBr (44% aq.) | 60 | 4-Bromo-1,3-dimethylbenzene | 88.5 | [17] |

| o-Xylene (B151617) | NaBrO₃ / Br₂ | 30 | Monobromo-o-xylenes | 86.5 | [17] |

| p-Xylene | Br₂ / FeCl₃-Tetrabutylammonium Bromide | -60 to -20 | 4-Bromo-1,2-dimethylbenzene* | ~96 | [18] |

*Note: The reference describes the bromination of o-xylene to 4-bromo-1,2-dimethylbenzene, but the title refers to p-xylene. The data is presented as it appears in the source. Yields can vary significantly based on the precise protocol and purification methods. A study on the dibromination of p-xylene showed that yields of 2,5-dibromo-p-xylene could reach 68% after 5 hours with a 2:1 bromine-to-p-xylene ratio.[7]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. brainly.in [brainly.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 15. Answered: p-Xylene undergoes nitration much faster than benzene. Use resonance forms of thesigma complex to explain this accelerated rate | bartleby [bartleby.com]

- 16. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 17. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 18. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

A Theoretical and Spectroscopic Guide to 1,4-Dibromo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 1,4-dibromo-2,5-dimethylbenzene. Given the absence of a dedicated, in-depth computational study on this specific molecule in current literature, this document outlines a robust theoretical framework based on established methodologies for similar halogenated benzene (B151609) derivatives. This guide also compiles available experimental data to serve as a benchmark for future computational work.

Molecular Properties and Experimental Data

This compound, also known as 2,5-dibromo-p-xylene, is a substituted aromatic compound with the chemical formula C₈H₈Br₂.[1][2] Its molecular structure and key physical properties are summarized below.

Physicochemical and Crystallographic Data

The compound is a solid at room temperature with a melting point in the range of 72-74 °C and a boiling point of 261 °C.[3][4] It is known to exist in at least two polymorphic forms, (Ia) and (Ib), which crystallize in the same space group (P2(1)/n) but exhibit different packing arrangements.[5] Polymorph (Ia) is characterized by Br···Br interactions, while polymorph (Ib) features H···Br and Br···π interactions.[5]

| Property | Value |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1074-24-4 |

| Melting Point | 72-74 °C |

| Boiling Point | 261 °C |

| Crystal System (Polymorphs Ia & Ib) | Monoclinic |

| Space Group (Polymorphs Ia & Ib) | P2(1)/n |

Spectroscopic Data

Experimental spectroscopic data is crucial for the validation of theoretical calculations. The primary spectroscopic techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.[1][6]

| Spectrum Type | Data Source |

| ¹H NMR | Available in chemical databases[6] |

| ¹³C NMR | Available in chemical databases |

| IR | Available in chemical databases[1] |

| Raman | Available in chemical databases[1] |

| Mass Spec | Available in NIST WebBook[2] |

Theoretical Calculation Workflow

A typical theoretical investigation of this compound would follow a structured workflow, employing quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF).

Caption: Workflow for theoretical calculations on this compound.

Detailed Methodologies

This section outlines the standard computational and experimental protocols relevant to the study of this compound.

Computational Protocols

Theoretical calculations would be performed using a quantum chemistry software package like Gaussian. The methodologies would be based on successful studies of similar molecules.[7][8][9]

-

Geometry Optimization: The molecular structure of this compound would be optimized to find the lowest energy conformation. Density Functional Theory (DFT) with a functional such as B3LYP is a common and effective method. A suitable basis set, for instance, 6-311++G(d,p), would be employed to accurately describe the electronic structure.

-

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies, often scaled to correct for anharmonicity, can be compared with experimental IR and Raman spectra.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is typically used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts would be compared to experimental data, usually referenced to a standard like Tetramethylsilane (TMS).

Experimental Protocols

-

X-ray Crystallography: Single crystals of the compound would be grown, and X-ray diffraction data collected on a diffractometer. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.[5]

-

Spectroscopy:

-

FT-IR Spectroscopy: The solid-phase FT-IR spectrum would be recorded, typically using the KBr pellet technique.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser excitation source (e.g., Nd:YAG laser).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on an NMR spectrometer using a suitable deuterated solvent.

-

Data Correlation and Validation

The cornerstone of a computational study is the correlation of theoretical results with experimental data. This validation step is crucial for confirming the accuracy of the chosen computational methodology.

Caption: Logical relationship for the validation of theoretical data against experimental results.

Conclusion

While a specific, detailed theoretical study on this compound is yet to be published, the framework for such an investigation is well-established. By applying standard DFT methods, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic properties can be elucidated. The existing experimental data provides a solid foundation for the validation of these future computational endeavors, which will undoubtedly contribute to a deeper understanding of this compound's chemical behavior and potential applications.

References

- 1. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,4-dibromo-2,5-dimethyl- [webbook.nist.gov]

- 3. 1,4-ジブロモ-2,5-ジメチルベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,4-二溴-2,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A new polymorph of this compound: H···Br and Br···π versus Br···Br interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(1074-24-4) 1H NMR spectrum [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dibromo-2,5-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become a cornerstone in modern organic synthesis, particularly for the construction of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 1,4-Dibromo-2,5-dimethylbenzene is a valuable building block in this context, offering two reactive sites for the sequential or double introduction of aryl or vinyl substituents. The methyl groups on the benzene (B151609) ring provide increased solubility to the resulting products and can influence their conformational properties. This document provides detailed application notes, experimental protocols, and reaction data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, proceeds in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation, leading to the synthesis of a wide range of substituted p-xylene (B151628) derivatives.

Mono- and Di-Arylation of this compound:

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions of similar dibromoarenes and serves as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 2,5-Dimethyl-1,4-diphenylbenzene | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 1,4-Bis(4-methoxyphenyl)-2,5-dimethylbenzene | 90-98 |

| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 2,5-Dimethyl-1,4-di-p-tolylbenzene | 88-96 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dimethoxyethane/H₂O | 85 | 12 | 1,4-Bis(3,5-dimethylphenyl)-2,5-dimethylbenzene | 82-90 |